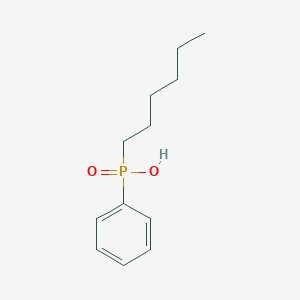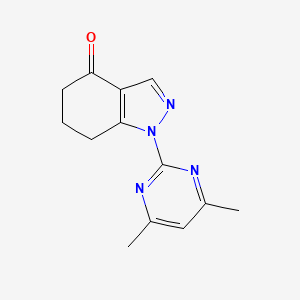![molecular formula C17H18O5 B4590587 PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE](/img/structure/B4590587.png)
PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE
Descripción general
Descripción
PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by its unique structure, which includes a chromenyl moiety linked to an acetate group via a prop-2-en-1-yl chain. The chromenyl group is known for its diverse biological activities and is often found in various natural products and synthetic drugs.
Aplicaciones Científicas De Investigación
PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromenyl moiety is known for its biological activities, making it a subject of study in drug discovery and development.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE typically involves the following steps:
Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Prop-2-en-1-yl Chain: This step involves the reaction of the chromenyl compound with a prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with acetic acid or its derivatives under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chromenyl moiety to its dihydro form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives, while reduction can produce dihydrochromenyl compounds.
Mecanismo De Acción
The mechanism of action of PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromenyl moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE: Similar structure but lacks the prop-2-en-1-yl chain.
PROP-2-EN-1-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE: Similar structure but with different substituents on the chromenyl moiety.
Uniqueness
The uniqueness of PROP-2-EN-1-YL 2-[(4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its prop-2-en-1-yl chain and chromenyl moiety make it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
prop-2-enyl 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-4-6-20-16(19)10-21-13-7-11(3)8-14-17(13)12(5-2)9-15(18)22-14/h4,7-9H,1,5-6,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKQEWNGHMNUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4590509.png)
![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(3-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B4590524.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dichlorophenyl)urea](/img/structure/B4590527.png)
![N-(4-carbamoylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B4590532.png)
![METHYL 2-(3-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B4590535.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4590536.png)

![N-[3-(methylthio)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4590547.png)
![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4590549.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-thiomorpholinecarbothioamide](/img/structure/B4590553.png)

![1-[4-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B4590568.png)
![N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4590594.png)
![N'-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4590597.png)
